Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate
Overview
Description
“Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate” is a chemical compound with the CAS Number: 1803583-85-8. It has a molecular weight of 201.25 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO3S/c1-3-13-5-6-4-7 (9-12-6)8 (10)11-2/h4H,3,5H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 201.25 .Scientific Research Applications
- The synthesis of methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate and its derivatives involves intricate chemical reactions, such as the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate through the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate. Further chemical treatments and oxidations lead to more complex compounds (Pokhodylo & Obushak, 2019). Moreover, the synthesis of derivatives like methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids and their further transformations are also explored for the creation of functionalized compounds (Prokopenko et al., 2010).
Chemical Transformations :
- The compound and its derivatives are used for complex chemical transformations. For instance, 4-sulfanylmethylene-5(4H)-oxazolones were synthesized and used as precursors for the preparation of novel 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives. This involves multiple steps, including cyclopropanation and treatment with ethanol and DMAP to produce corresponding carboxylates, showcasing the compound's utility in synthesizing complex molecular structures (Clerici, Gelmi, & Pocar, 1999).
Biological and Medicinal Research
Anticancer Activity :
- This compound derivatives have been synthesized for anticancer activity evaluation. A series of 5-sulfonyl derivatives were synthesized and screened for anticancer properties against various cancer cell lines like lung, kidney, CNS, and breast cancer, showing significant cytotoxic activity and potential as a therapeutic agent (Pilyo et al., 2020).
Inhibitory Activity on Blood Platelet Aggregation :
- Derivatives of methyl 5-substituted oxazole-4-carboxylates were synthesized and evaluated for their inhibitory activity on blood platelet aggregation, a crucial aspect in cardiovascular disease management. Some derivatives exhibited activity comparable to aspirin, indicating potential therapeutic applications in blood clot prevention (Ozaki et al., 1983).
Safety and Hazards
Properties
IUPAC Name |
methyl 5-(ethylsulfanylmethyl)-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-3-13-5-6-4-7(9-12-6)8(10)11-2/h4H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URARAWCGLXTGGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC(=NO1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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